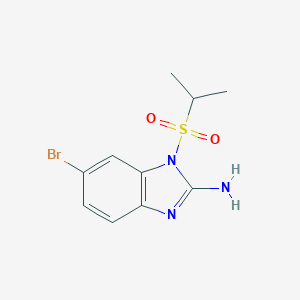![molecular formula C19H17N3O3S B280641 N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. This compound has recently gained attention as a potential cancer therapy due to its ability to reactivate the tumor suppressor protein p53, which is often inactivated in cancer cells.
Mecanismo De Acción
N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide works by binding to the MDM2 protein, which is responsible for inhibiting the activity of p53. By binding to MDM2, this compound prevents it from interacting with p53, allowing p53 to become active and induce cell cycle arrest or apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments include its specificity for the MDM2-p53 interaction and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its low solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential directions for future research on N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide, including:
1. Combination therapy with other cancer treatments, such as chemotherapy or immunotherapy.
2. Development of more potent and selective MDM2 inhibitors.
3. Investigation of the role of this compound in other diseases, such as neurodegenerative disorders.
4. Identification of biomarkers that can predict response to this compound treatment.
5. Clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Métodos De Síntesis
The synthesis of N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves several steps, including the reaction of 2-acetylpyridine with 2-aminobenzamide to form 2-(2-pyridinyl)benzimidazole. This intermediate is then reacted with N-methyl-N-(tosyl)glycine to form the corresponding dipeptide, which is subsequently cyclized to form the final product.
Aplicaciones Científicas De Investigación
N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied in preclinical models of cancer, where it has been shown to induce apoptosis and inhibit tumor growth. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, potentially improving their efficacy.
Propiedades
Fórmula molecular |
C19H17N3O3S |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-methyl-2-oxo-N-(2-pyridin-2-ylethyl)-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H17N3O3S/c1-22(12-10-13-5-2-3-11-20-13)26(24,25)17-9-8-16-18-14(17)6-4-7-15(18)19(23)21-16/h2-9,11H,10,12H2,1H3,(H,21,23) |
Clave InChI |
XJAFCMGMTBBHAW-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
SMILES canónico |
CN(CCC1=CC=CC=N1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280558.png)
![3-Ethyl 5-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280559.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280561.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280563.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280567.png)
![3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280568.png)
![3-Isopropyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280569.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
![3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)

![3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280578.png)


